molecular formula C18H12BrFN4S B2611020 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 923192-00-1

6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2611020
CAS RN: 923192-00-1
M. Wt: 415.28
InChI Key: OIJFDEYZUALXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Biological Properties and Antitumor Activity

  • Biological Properties : Triazolo[4,5-d]pyridazines, including compounds structurally related to 6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine, have shown significant biological properties. Some derivatives have high affinity and selectivity for the adenosine A1 receptor subtype in bovine brain, indicating potential applications in neurological research and drug development (Biagi et al., 1999).

  • Antitumor Activity : Several 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, related to the chemical structure , have demonstrated antitumor activity. Compounds with a 2,4-dichloro-5-fluorophenyl moiety have shown moderate to excellent growth inhibition against various cancer cell lines, including leukemia, lung cancer, and breast cancer (Bhat et al., 2009).

Crystal Structure and Chemical Analysis

  • Crystal Structure Characterization : Triazolo[4,3-b]pyridazine derivatives have been characterized using NMR, IR, mass spectral studies, and single-crystal X-ray diffraction. Density Functional Theory calculations help in understanding the molecular structure and interaction energies, which are crucial for designing drugs with specific biological targets (Sallam et al., 2021).

Antiviral Activity

  • Antiviral Activity Against Hepatitis-A Virus : Some 1,2,4-triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential for development into antiviral agents (Shamroukh & Ali, 2008).

Synthesis and Structural Studies

  • Synthesis and Structural Insights : The synthesis of bis-1,2,4-triazolo[4,3-b][3′,4′-f]pyridazines, structurally related to the compound of interest, involves oxidative intramolecular cyclization. These compounds offer insights into the structure-activity relationship, which is key in the development of new pharmacological agents (Aggarwal et al., 2019).

properties

IUPAC Name

6-(4-bromophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4S/c19-14-5-3-13(4-6-14)16-9-10-17-21-22-18(24(17)23-16)25-11-12-1-7-15(20)8-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJFDEYZUALXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

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